2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile
Description
Properties
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S2/c11-6-7-15-10-14-13-9(16-10)12-8-4-2-1-3-5-8/h1-5H,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGHEECJOMJUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile typically involves the reaction of 5-anilino-1,3,4-thiadiazole-2-thiol with acetonitrile. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified by recrystallization from an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with protein function. Studies have shown that derivatives of thiadiazole compounds often demonstrate enhanced antimicrobial activity due to specific substitutions on the thiadiazole ring .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have reported that it can inhibit the growth of various cancer cell lines, including those from breast and lung cancers. The presence of an aniline group enhances both antimicrobial and anticancer activities by improving electron donation properties .
Medicinal Chemistry
The primary application of 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile lies in drug development:
- Antimicrobial Agents : Due to its efficacy against bacterial strains, it is being explored as a candidate for new antibiotics.
- Anticancer Drugs : Its cytotoxic effects on cancer cells make it a potential lead compound for developing new anticancer therapies .
Agriculture
The compound's biological activity extends to agricultural applications where it is investigated for use as a pesticide or herbicide. Its ability to affect plant pathogens could provide an alternative to conventional agricultural chemicals.
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials with tailored properties. Its unique structural features allow it to be incorporated into various polymeric systems or nanomaterials .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at specific positions on the thiadiazole ring:
- C-5 Substitution : Alterations at this position have been shown to enhance antimicrobial activity.
- Aniline Group : The presence of this group significantly boosts both antimicrobial and anticancer activities due to its electron-donating nature.
- Sulfanyl Group : This group contributes to the overall reactivity and bioactivity of the compound .
Mechanism of Action
The mechanism of action of 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Thiadiazole derivatives exhibit structural variations that significantly influence their molecular conformations and intermolecular interactions. Key comparisons include:
- Key Observations: The butterfly conformation observed in the 4-methylphenyl derivative suggests that bulky substituents (e.g., aromatic rings) induce distinct packing arrangements. The acetamide and acetonitrile groups differ in polarity and hydrogen-bonding capacity. Acetamide (in ) can participate in intermolecular H-bonding, whereas the nitrile group in the target compound may enhance dipole interactions or serve as a reactive site for further functionalization.
Biological Activity
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile is a compound derived from the thiadiazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial and anticancer properties, while also discussing its synthesis, structure-activity relationships (SAR), and potential applications in pharmacology.
Chemical Structure
The molecular formula of this compound is . The compound features a thiadiazole ring substituted with an aniline group and a sulfanyl group, contributing to its biological activity.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| This compound | Escherichia coli | 64 μg/mL |
| Reference Drug (Ampicillin) | Staphylococcus aureus | 16 μg/mL |
| Reference Drug (Ampicillin) | Escherichia coli | 32 μg/mL |
The compound demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Properties
Recent studies have indicated that thiadiazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes linked to cancer progression.
Case Study:
A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that compounds containing the thiadiazole moiety exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values ranging from 10 to 25 μM .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazoles can be influenced by various substitutions on the thiadiazole ring.
Key Findings:
- Substitution at C-5 : Introducing different functional groups at the C-5 position of the thiadiazole ring enhances antimicrobial activity.
- Aniline Substitution : The presence of an aniline group significantly increases both antimicrobial and anticancer activities due to enhanced electron donation properties.
- Sulfanyl Group : The sulfanyl group contributes to the overall reactivity of the compound, making it more bioactive .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as aniline and thiocarbonyl compounds.
Synthetic Route Overview:
- Formation of Thiadiazole Ring : Aniline reacts with thiosemicarbazide in the presence of an acid catalyst to form the thiadiazole.
- Substitution Reaction : The synthesized thiadiazole is then treated with acetonitrile under basic conditions to yield the final product.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile?
Answer:
The compound can be synthesized via a two-step protocol:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 5-amino-1,3,4-thiadiazole-2-thiol intermediate.
Alkylation : Treat the intermediate with acetonitrile derivatives (e.g., chloroacetonitrile) under basic conditions to introduce the sulfanylacetonitrile moiety .
For optimization, monitor reaction progress using TLC and confirm purity via elemental analysis. Alternative routes may involve bromination of cyano precursors followed by thiolation (e.g., using KSCN) .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
Key methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and sulfur linkages.
- IR Spectroscopy : Identify characteristic peaks for -C≡N (~2250 cm) and thiadiazole ring vibrations (~1600 cm) .
- X-ray Crystallography : Resolve crystal packing and confirm the planar geometry of the thiadiazole core, as demonstrated for related thiadiazole derivatives .
- Elemental Analysis : Validate empirical formula accuracy (±0.3% tolerance) .
Basic: How should researchers design in vitro pharmacological screening for this compound?
Answer:
Prioritize assays aligned with known thiadiazole bioactivity:
- Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents.
- Anticancer Screening : Employ cell viability assays (e.g., MTT) against human cancer lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .
Advanced: What mechanistic approaches can elucidate the compound’s biological activity?
Answer:
- Molecular Docking : Model interactions with target proteins (e.g., γ-aminobutyric acid (GABA) receptors for anticonvulsant effects or topoisomerase II for anticancer activity).
- Enzyme Inhibition Assays : Quantify inhibition of β-lactamases (for antimicrobial activity) or kinases (e.g., EGFR for cancer) using fluorometric/colorimetric substrates .
- Metabolomic Profiling : Track metabolic perturbations in treated cells via LC-MS/MS to identify pathway disruptions .
Advanced: How can conflicting data on biological activity be resolved?
Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., solvent controls, cell passage number) and validate purity via HPLC (e.g., using a C18 column, acetonitrile/water gradient) .
- Dose-Response Analysis : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from cytotoxicity.
- Orthogonal Assays : Cross-validate results using complementary methods (e.g., apoptosis markers like Annexin V alongside MTT data) .
Advanced: What theoretical frameworks guide research on this compound’s applications?
Answer:
- Coordination Chemistry : Explore metal complexation (e.g., with Cu or Zn) to enhance bioactivity or enable catalytic applications .
- Structure-Activity Relationship (SAR) : Systematically modify the anilino or acetonitrile groups to correlate substituent effects with pharmacological outcomes .
- Environmental Chemistry : Model biodegradation pathways using QSAR tools to predict persistence and ecotoxicity .
Advanced: How can researchers develop robust analytical methods for quantifying this compound in complex matrices?
Answer:
- Chromatography : Optimize HPLC conditions (e.g., mobile phase: 70% acetonitrile/30% ammonium acetate buffer; detection: UV at 254 nm) .
- Mass Spectrometry : Use LC-ESI-MS/MS in MRM mode for high sensitivity (LOQ ~1 ng/mL).
- Validation : Adhere to ICH guidelines for linearity (R > 0.995), precision (%RSD < 5%), and recovery (85–115%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
